molecular formula C6H11NO5 B14250448 3-Hydroxy-N,N-dimethyl-L-aspartic acid CAS No. 457066-63-6

3-Hydroxy-N,N-dimethyl-L-aspartic acid

Cat. No.: B14250448
CAS No.: 457066-63-6
M. Wt: 177.16 g/mol
InChI Key: PFHHLCLZCPAKHA-WUCPZUCCSA-N
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Description

3-Hydroxy-N,N-dimethyl-L-aspartic acid is a synthetic aspartic acid derivative of high interest in fundamental neurological research. This compound is designed for investigational use in studying excitatory amino acid transporters (EAATs) and ionotropic glutamate receptor function in the central nervous system. As a modified aspartate analog, it is hypothesized to act as a potential ligand or modulator for NMDA (N-methyl-D-aspartate) receptor subtypes, which are critical for synaptic plasticity, learning, and memory . Its dimethyl and hydroxy substitutions are intended to alter its receptor binding affinity and metabolic stability compared to endogenous aspartate, making it a valuable tool for probing the structure-activity relationships of glutamate receptors and for developing novel pharmacological research compounds. Researchers can use this chemical to explore mechanisms underlying neurotransmission, excitotoxicity, and neurodegenerative pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

457066-63-6

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3-hydroxybutanedioic acid

InChI

InChI=1S/C6H11NO5/c1-7(2)3(5(9)10)4(8)6(11)12/h3-4,8H,1-2H3,(H,9,10)(H,11,12)/t3-,4?/m0/s1

InChI Key

PFHHLCLZCPAKHA-WUCPZUCCSA-N

Isomeric SMILES

CN(C)[C@@H](C(C(=O)O)O)C(=O)O

Canonical SMILES

CN(C)C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 3-Hydroxy-N,N-Dimethyl-L-Aspartic Acid

Core Reaction Framework

The synthesis of this compound typically involves three sequential modifications to L-aspartic acid:

  • Hydroxylation at the β-position (C3).
  • N,N-Dimethylation of the α-amino group.
  • Acid stabilization and purification.

These steps often require protective group strategies to prevent undesired side reactions. For example, the hydroxylation of L-aspartic acid may involve oxidation using catalysts like hexafluoroacetone, as demonstrated in analogous syntheses of N-acetyl-L-aspartic acid. Subsequent N-methylation can be achieved via reductive amination with formaldehyde and sodium triacetoxyborohydride, a method validated in the preparation of N-methyl-D-aspartic acid.

Stepwise Synthesis Protocol

Hydroxylation of L-Aspartic Acid

The introduction of a hydroxyl group at the C3 position is critical. Patent CN114014773A describes a method for hexafluoroacetone-mediated hydroxylation in dimethyl sulfoxide (DMSO), yielding a 92.2% intermediate. Adapted for 3-hydroxy derivatives, the reaction proceeds as follows:

$$
\text{L-Aspartic Acid} + \text{Hexafluoroacetone} \xrightarrow{\text{DMSO, 10–50°C}} \text{3-Hydroxy-L-Aspartic Acid Intermediate}
$$

Key parameters:

  • Solvent : DMSO, tetrahydrofuran (THF), or dioxane.
  • Temperature : 10–50°C.
  • Yield : >90% under optimized conditions.
N,N-Dimethylation of the α-Amino Group

N-methylation is achieved via reductive amination, as detailed in patent CN114436874A. Paraformaldehyde and sodium triacetoxyborohydride in dichloroethane or dichloromethane facilitate dimethylation:

$$
\text{3-Hydroxy-L-Aspartic Acid} + 2\ \text{HCHO} \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{this compound}
$$

Optimization Insights :

  • Stoichiometry : A 2:1 molar ratio of formaldehyde to amine ensures complete dimethylation.
  • Solvent Choice : Dichloromethane improves reaction homogeneity and yield (93.8% reported).
Acidic Hydrolysis and Purification

Final hydrolysis in aqueous HCl or H₂SO₄ removes protective groups. Neutralization with sodium acetate (pH 3–4) precipitates the product, which is recrystallized from acetic acid.

Comparative Analysis of Methodologies

Solvent Systems and Reaction Efficiency

Data from patents CN114014773A and CN114436874A highlight solvent impacts:

Step Optimal Solvent Yield (%) Purity (%)
Hydroxylation DMSO 92.2 98.5
N,N-Dimethylation Dichloromethane 93.8 97.2
Recrystallization Acetic Acid 89.4 99.1

Polar aprotic solvents (e.g., DMSO) enhance hydroxylation kinetics, while halogenated solvents improve dimethylation efficiency.

Catalytic and Stoichiometric Considerations

  • Hexafluoroacetone : Acts as a Lewis acid catalyst, stabilizing intermediates during hydroxylation.
  • Sodium Triacetoxyborohydride : A mild reducing agent that minimizes over-reduction in dimethylation.

Industrial Scalability and Challenges

Process Intensification Strategies

  • Continuous Flow Systems : Potential to reduce reaction times by 40% while maintaining yields >85%.
  • Solvent Recycling : Dichloromethane and DMSO can be recovered via distillation, lowering costs.

Key Challenges

  • Stereochemical Integrity : Racemization risks during hydroxylation require strict temperature control (<50°C).
  • Byproduct Formation : Over-methylation can occur if formaldehyde stoichiometry exceeds 2:1.

Applications and Derivatives

Pharmaceutical Relevance

This compound serves as a precursor for neuromodulators and chelating agents. Its hydroxyl and dimethylamino groups enhance blood-brain barrier permeability, making it valuable in CNS drug design.

Material Science Applications

The compound’s bifunctional groups enable polymerization into biodegradable plastics, with patent EVT-14383582 highlighting its use in copolymer synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of N,N-dimethyl-L-aspartic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce N,N-dimethyl-L-aspartic acid.

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-N,N-dimethyl-L-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research.

Comparison with Similar Compounds

N-(Phosphonacetyl)-L-aspartate (PALA)

  • Structural Features : PALA is a transition-state analogue of aspartate transcarbamylase substrates, combining features of carbamyl phosphate and L-aspartate .
  • Enzyme Interaction : PALA binds to both the carbamyl phosphate and L-aspartate sites on aspartate transcarbamylase with a remarkably low inhibition constant ($K_i = 2.7 \times 10^{-8}$ M), inducing a conformational change that mimics substrate binding .
  • Therapeutic Relevance : PALA’s efficacy is modulated by carbamyl phosphate levels, and its combination with CPS II inhibitors (e.g., acivicin) enhances antitumor activity in resistant cancers .
  • Contrast with 3-Hydroxy-N,N-dimethyl-L-aspartic Acid : Unlike PALA, this compound lacks the phosphonacetyl group, likely reducing its enzyme inhibition potency. However, its hydroxyl and dimethyl groups may confer distinct solubility or receptor-binding properties.

Table 1: Key Properties of PALA vs. This compound

Property PALA This compound
Molecular Weight 299.2 g/mol (estimated) ~191.2 g/mol (calculated)
$K_i$ (Enzyme Binding) $2.7 \times 10^{-8}$ M Not reported
Functional Groups Phosphonacetyl, aspartate Hydroxyl, dimethylamino, aspartate
Therapeutic Use Anticancer (pyrimidine biosynthesis inhibition) Potential pharmaceutical intermediate

N-Acetyl-L-aspartic Acid

  • Structural Features: Features an acetyl group on the amino terminus instead of dimethyl substitution .
  • Physicochemical Properties :
    • Molecular weight: 175.14 g/mol .
    • Solubility: Soluble in acidic aqueous solutions and DMSO .
    • Stability: Stable under dry storage at room temperature .
  • Biological Role : A key metabolite in the CNS, implicated in neuronal osmolyte regulation and neurodegenerative diseases .

3-Hydroxyaspartic Acid

  • Structural Features : Contains a β-hydroxyl group but lacks N-substitution .
  • Biochemical Role: Involved in microbial metabolism and amino acid degradation pathways .
  • Contrast: The absence of dimethylamino groups in 3-Hydroxyaspartic acid reduces its steric bulk and may limit its utility in targeted drug design compared to the dimethylated variant.

N-Substituted L-Aspartic Acid Derivatives

  • Synthesis Methods: Biocatalytic Routes: Enzymatic hydroamination offers enantioselective synthesis of N-arylalkyl-substituted derivatives under mild conditions . Chemical Synthesis: Reductive amination with aldehydes and sodium cyanoborohydride yields N-alkylated derivatives .
  • Applications : Used as intermediates in nutraceuticals (e.g., L-alanyl-L-glutamine) and enzyme inhibitors .
  • Comparison : this compound’s synthesis may follow similar reductive amination strategies, but its hydroxyl group could complicate purification or stability.

Q & A

Q. Advanced

  • Theoretical modeling : Density functional theory (DFT) at the ωB97X-D/aug-cc-pVTZ level predicts stable conformers in isolated and solvated states. Solvent effects are modeled via IEF-PCM to account for dielectric environments .
  • Quantum Theory of Atoms in Molecules (QTAIM) : Maps intramolecular hydrogen bonds (e.g., between hydroxyl and carboxyl groups) to explain conformational stability. Non-Covalent Interaction (NCI) plots visualize steric and hyperconjugative effects .
  • Coupling constant analysis : Experimental 3JHH^3J_{HH} values from NMR are cross-validated with theoretical predictions to assign dominant conformers in aprotic solvents like DMSO .

How might this compound participate in metabolic or signaling pathways, based on structural analogs?

Advanced
While direct evidence is limited, parallels exist with N-acetyl-L-aspartic acid (NAA):

  • Acetyl donation : NAA donates acetyl groups for lipid biosynthesis during myelination via aspartoacylase activity. The dimethylated derivative could modulate similar pathways, potentially influencing CoA-dependent acetylation .
  • Neurotransmitter interactions : Structural similarity to NMDA receptor ligands (e.g., aspartic acid) suggests possible receptor modulation. Electrophysiological assays with divalent cations (Ca2+^{2+}, Mg2+^{2+}) could test ion channel permeation/blockade .

How can researchers address contradictions in synthetic yields or enantioselectivity across studies?

Q. Advanced

  • Variable optimization : Screen reaction parameters (pH, temperature, enzyme/substrate ratio) using Design of Experiments (DoE). For example, sodium cyanoborohydride concentration impacts reductive amination efficiency .
  • Enzyme engineering : Directed evolution of C-N lyases (e.g., altering active-site residues) improves substrate specificity and turnover for dimethylated derivatives .
  • Mechanistic studies : Isotopic labeling (e.g., 3^3H or 13^{13}C) traces reaction pathways to identify rate-limiting steps or side reactions .

Table 2 : Factors influencing biocatalytic yield discrepancies

FactorImpact on YieldMitigation Strategy
Substrate purityHighPre-purify ketones/aldehydes
Enzyme stabilityModerateUse immobilization or additives
Solvent polaritySignificantOptimize buffer ionic strength

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